Triplet Excited-State Quantum Yield: Cd-Texaphyrin (ΦT = 0.9) vs. Conventional Porphyrin Photosensitizers (ΦT ≈ 0.6–0.8)
Cadmium texaphyrin exhibits a triplet excited-state quantum yield (ΦT) of 0.9 in acetonitrile solution, as determined by flash photolysis methods [1]. This value is quantifiably higher than the ΦT range of 0.6–0.8 reported for hematoporphyrin and coproporphyrin photosensitizers in aqueous and organic media under comparable conditions [2]. The high triplet yield directly enables efficient energy transfer to molecular oxygen for singlet oxygen (¹O₂) generation, and supports electron-transfer quenching by aromatic amines with an overall quantum efficiency of approximately 60% for neutral radical formation [1].
| Evidence Dimension | Triplet excited-state quantum yield (ΦT) |
|---|---|
| Target Compound Data | ΦT = 0.9 (in acetonitrile) |
| Comparator Or Baseline | Hematoporphyrin/coproporphyrin photosensitizers: ΦT ≈ 0.6 in aqueous buffer, rising to ~0.8 in predominantly organic media |
| Quantified Difference | Cd-texaphyrin ΦT exceeds the upper range of conventional porphyrins by ≥12.5% (0.9 vs. ≤0.8) |
| Conditions | Flash photolysis; Cd-texaphyrin in acetonitrile solution at ambient temperature (Maiya et al., 1989); porphyrin data from Reddi et al. (1983) in buffer and organic media |
Why This Matters
A triplet quantum yield of 0.9 approaches the theoretical maximum, meaning Cd-texaphyrin converts nearly every absorbed photon into a triplet state capable of driving ¹O₂ generation or electron-transfer chemistry—a decisive advantage for photodynamic therapy photosensitizer development and photocatalytic applications where triplet-state population is the rate-limiting factor.
- [1] Maiya, B. G., Harriman, A., Sessler, J. L., Hemmi, G., Murai, T., & Mallouk, T. E. (1989). Ground- and excited-state spectral and redox properties of cadmium(II) texaphyrin. Journal of Physical Chemistry, 93(24), 8111–8115. View Source
- [2] Reddi, E., Jori, G., Rodgers, M. A. J., & Spikes, J. D. (1983). Flash photolysis studies of hemato- and copro-porphyrins in homogeneous and microheterogeneous aqueous dispersions. Photochemistry and Photobiology, 38(6), 639–645. View Source
